8-(3-Ethoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
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Overview
Description
8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromene core with pyrrolino and isoxazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Pyrrolino Group: The pyrrolino group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and isoxazole moieties, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or nucleophile groups.
Scientific Research Applications
8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of 8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Methoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione
- 8-(3-Ethoxyphenyl)-9-(5-chloroisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione
Uniqueness
8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H20N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
13-(3-ethoxyphenyl)-14-(5-methyl-1,2-oxazol-3-yl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C27H20N2O5/c1-3-32-18-9-6-8-17(14-18)23-22-24(30)20-12-11-16-7-4-5-10-19(16)25(20)33-26(22)27(31)29(23)21-13-15(2)34-28-21/h4-14,23H,3H2,1-2H3 |
InChI Key |
TTWRIJKHQORZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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